Allylsuccinic anhydride

Catalog No.
S663427
CAS No.
7539-12-0
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylsuccinic anhydride

CAS Number

7539-12-0

Product Name

Allylsuccinic anhydride

IUPAC Name

3-prop-2-enyloxolane-2,5-dione

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h2,5H,1,3-4H2

InChI Key

WUMMIJWEUDHZCL-UHFFFAOYSA-N

SMILES

C=CCC1CC(=O)OC1=O

Canonical SMILES

C=CCC1CC(=O)OC1=O

Synthesis of Polymers and Copolymers:

  • Biodegradable Polymers: ASA can be used as a building block for the synthesis of biodegradable polymers. These polymers, due to their ability to decompose naturally, are increasingly explored for various applications, including drug delivery, tissue engineering, and environmental remediation. Research has shown that ASA can be copolymerized with other monomers, such as succinic anhydride and allyl glycidyl ether, to form biodegradable epoxy-polyesters. These materials exhibit promising properties for use in biomedical applications [].
  • Functional Polymers: The presence of both the allyl group and the anhydride functionality in ASA makes it a valuable intermediate for the synthesis of functional polymers. These polymers possess specific properties tailored for various applications. For example, research has explored the use of ASA to create polymers with improved adhesion, corrosion resistance, and flame retardancy [].

Surface Modification:

  • Functionalization of Nanoparticles: ASA can be used to modify the surface of nanoparticles, introducing new functionalities that enhance their performance and broaden their potential applications. Studies have demonstrated the use of ASA in the functionalization of iron oxide nanoparticles, enabling their conjugation with biomolecules for targeted drug delivery and bioimaging applications [].

Corrosion Inhibition:

  • Development of Corrosion Inhibitors: Research suggests that ASA has potential as a corrosion inhibitor for metals. Its ability to form a protective film on the metal surface can prevent the underlying metal from reacting with corrosive agents. Studies have explored the use of ASA derivatives as corrosion inhibitors for various metals, including steel and aluminum [].
  • ASA is a reactive chemical and should be handled with proper safety precautions.
  • The research applications mentioned above are just a few examples, and the potential uses of ASA in scientific research are still being explored.

Allylsuccinic anhydride is a chemical compound with the molecular formula C₇H₈O₃. It is characterized by a cyclic anhydride structure derived from succinic acid, featuring an allyl group that enhances its reactivity. This compound is typically produced through the reaction of propene with maleic anhydride, resulting in a versatile intermediate used in various chemical applications. Allylsuccinic anhydride is recognized for its ability to participate in multiple

Allylsuccinic anhydride does not possess a well-defined biological mechanism of action. Its significance lies in its use as a chemical reagent for organic synthesis.

Allylsuccinic anhydride is likely to be irritating to the skin, eyes, and respiratory system due to its reactive nature []. Specific data on its toxicity is not readily available. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Allylsuccinic anhydride undergoes several notable reactions:

  • Esterification: It reacts with alcohols to form esters, which can be useful in creating various polymeric materials.
  • Ring-opening Reactions: The anhydride can react with nucleophiles such as amines, leading to the formation of amides and carboxylic acids. This reaction is significant in modifying polymers and creating surfactants .
  • Polymerization: Allylsuccinic anhydride can participate in radical polymerization processes, forming copolymers that exhibit unique properties beneficial for coatings and adhesives .

The synthesis of allylsuccinic anhydride primarily involves the following methods:

  • Reaction of Propene with Maleic Anhydride: This method typically requires a catalyst and is conducted at elevated temperatures (above 200 °C). The reaction proceeds through a Diels-Alder mechanism, where propene acts as a diene reacting with maleic anhydride .
  • Alternative Synthetic Routes: Other methods include using different alkenes or modifying reaction conditions to improve yields and reduce by-products. Recent advancements focus on minimizing discoloration and tar formation during synthesis by employing antioxidants and metal ion deactivators .

Allylsuccinic anhydride has diverse applications across various industries:

  • Polymer Chemistry: It serves as a reactive monomer for producing functionalized polymers used in coatings, adhesives, and sealants.
  • Textile Industry: The compound is utilized as a sizing agent to improve the properties of textile fibers.
  • Surfactants: Its ability to form esters makes it valuable in creating surfactants for detergents and cleaning products .

Interaction studies involving allylsuccinic anhydride focus on its reactivity with various nucleophiles. For instance:

  • With Amines: The compound can react with primary and secondary amines, leading to the formation of amides. This interaction is essential for developing new materials with specific properties.
  • With Alcohols: The esterification process allows for the modification of polymers, enhancing their performance characteristics in applications such as coatings and adhesives .

Allylsuccinic anhydride shares similarities with several compounds but possesses unique characteristics that differentiate it:

CompoundStructure TypeKey FeaturesUnique Aspects
Succinic AnhydrideCyclic AnhydrideLess reactive than allylsuccinic anhydrideLacks alkene functionality
Maleic AnhydrideCyclic AnhydrideUsed in similar reactions but less versatileDoes not contain allyl group
Acrylic AcidUnsaturated AcidReactive but primarily used for different polymer systemsDifferent reactivity profile
Dodecenyl Succinic AnhydrideLong-chain AnhydrideSimilar reactivity but has longer carbon chainHigher hydrophobicity

Allylsuccinic anhydride's unique combination of functionalities allows it to engage in reactions that are not possible with other similar compounds, particularly due to its allyl group which enhances its reactivity compared to traditional succinic anhydrides.

Structural Analysis

Molecular Formula (C₇H₈O₃) and Molecular Weight (140.14 g/mol)

Allylsuccinic anhydride possesses the molecular formula C₇H₈O₃ with a molecular weight of 140.14 grams per mole [1] [2] [3] [4] [5]. The compound is registered under Chemical Abstracts Service (CAS) number 7539-12-0 and maintains the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 3-prop-2-enyloxolane-2,5-dione [1] [3]. The compound's Simplified Molecular Input Line Entry System (SMILES) notation is represented as C=CCC1CC(=O)OC1=O, while its International Chemical Identifier (InChI) key is designated as WUMMIJWEUDHZCL-UHFFFAOYSA-N [1] [3] [6].

The compound is systematically known by several synonyms including 4-Pentene-1,2-dicarboxylic Anhydride and (2-Propenyl)butanedioic Anhydride [1] [3] [7]. The molecular structure comprises a five-membered anhydride ring (oxolane-2,5-dione) with an allyl substituent at the 3-position, which imparts unique reactivity characteristics compared to unsubstituted succinic anhydride.

Spectral Characterization (¹H NMR, IR, Raman)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural confirmation for allylsuccinic anhydride. The spectral data reveals characteristic resonances that align with the expected molecular structure [8] [9]. Protons adjacent to carbonyl groups in anhydrides typically appear in the range of 2.0-2.5 ppm [9] [10] [11] [12]. For allylsuccinic anhydride, the methylene protons in the anhydride ring appear around 2.8-3.2 ppm, while the allyl protons are observed in the region of 5.0-5.8 ppm .

The ¹H NMR spectrum of allylsuccinic anhydride shows distinctive peaks for the vinyl protons of the allyl group, which appear as multipiples in the terminal alkene region. The integration patterns and chemical shifts provide unambiguous identification of the compound's structure and confirm the presence of the allyl substituent on the succinic anhydride framework.

Infrared Spectroscopy

Infrared (IR) spectroscopy serves as a powerful analytical tool for characterizing allylsuccinic anhydride, particularly through identification of its characteristic anhydride functional group [14] [9] [10] [11] [12]. Acid anhydrides exhibit distinctive dual carbonyl stretching vibrations due to asymmetric and symmetric stretching modes of the two C=O groups [14] [9].

For cyclic anhydrides such as allylsuccinic anhydride, the characteristic carbonyl stretching bands appear at approximately 1850 cm⁻¹ and 1770 cm⁻¹ [14] [9]. The lower-frequency band typically shows higher intensity in cyclic anhydrides, distinguishing them from acyclic anhydrides [14]. Additionally, the compound exhibits C-O stretching absorptions in the 1000-1300 cm⁻¹ region [9] [10] [11].

The presence of the allyl group introduces additional characteristic bands, including C=C stretching vibrations around 1640 cm⁻¹ and C-H stretching vibrations in the alkene region [14]. These spectral features provide comprehensive fingerprint identification for the compound.

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information on molecular vibrations through different selection rules [15] [16] [17]. For allylsuccinic anhydride, Raman spectroscopy can detect characteristic vibrational modes associated with both the anhydride functionality and the allyl substituent [17].

The Raman spectrum typically shows prominent bands corresponding to C-C stretching vibrations and ring breathing modes of the anhydride ring. The allyl group contributes characteristic bands associated with C=C stretching and C-H bending vibrations. Raman spectroscopy proves particularly valuable for studying the compound in aqueous or polar environments where infrared spectroscopy may be limited by water interference [15] [18].

Physicochemical Attributes

Boiling Point (143°C at 17 mmHg) and Density (1.17 g/mL)

Allylsuccinic anhydride exhibits a boiling point of 143°C under reduced pressure conditions of 17 mmHg [1] [2] [3] [19] [20]. This relatively low boiling point under vacuum conditions facilitates purification and handling procedures in laboratory and industrial settings. The compound maintains a density of 1.17 g/mL at 20°C [2] [3] [19] [20], indicating a relatively dense liquid phase that is heavier than water.

The refractive index of allylsuccinic anhydride is reported as 1.47 [3] [4] [5] [21] [22], which falls within the typical range for organic anhydrides and provides additional confirmation for compound identification. The physical state at room temperature (20°C) is liquid [3] [4] [5], appearing as a colorless to light yellow to light orange clear liquid [3] [4] [5] [23].

Additional physical properties include a flash point of 145°C [24] and vapor pressure of 3 mm Hg at 20°C [24], indicating moderate volatility under ambient conditions. These properties are crucial for determining appropriate storage conditions and safety protocols during handling.

Stability and Reactivity Profile

Allylsuccinic anhydride demonstrates moderate stability under appropriate storage conditions but exhibits characteristic reactivity patterns typical of cyclic anhydrides [25] [26] [27]. The compound is classified as moisture sensitive and requires storage under inert gas conditions to prevent hydrolysis [3] [4] [5] [24] [28] [29]. Exposure to atmospheric moisture leads to ring-opening reactions that convert the anhydride to the corresponding dicarboxylic acid.

The compound shows good thermal stability up to temperatures approaching its decomposition point [30] [31] [32] [33]. Thermal analysis studies indicate that succinic anhydride derivatives maintain structural integrity at elevated temperatures, with decomposition typically occurring above 300°C [31]. This thermal stability makes allylsuccinic anhydride suitable for high-temperature processing applications in polymer chemistry.

Chemical reactivity studies demonstrate that allylsuccinic anhydride undergoes typical anhydride reactions, including nucleophilic attack by water, alcohols, and amines [26] [27]. The presence of the allyl group provides additional reactivity through the alkene functionality, enabling participation in polymerization and cross-linking reactions [2] [34] [35].

Hazardous Properties (Dermal Toxicity, Eye Irritation)

Allylsuccinic anhydride presents significant health hazards that require careful handling protocols and appropriate personal protective equipment [25] [36] [37] [38] [39] [40] [41]. The compound exhibits acute dermal toxicity with a reported LD₅₀ value of 320 mg/kg in rabbit studies [25], classifying it as toxic upon skin contact according to Globally Harmonized System (GHS) Category 3 criteria [38] [39] [41].

Oral toxicity studies indicate an LD₅₀ value of 1251.9 mg/kg in rats [38], placing the compound in GHS Category 4 for acute oral toxicity, meaning it is harmful if swallowed [37] [38] [39] [41]. These toxicity values necessitate implementation of strict exposure control measures during handling and processing operations.

The compound causes serious eye irritation (H319) and skin irritation (H315) upon contact [3] [25] [37] [38] [39] [40] [41]. Eye exposure can result in severe inflammation characterized by pain, redness, and potential corneal damage [36] [37]. Skin contact may lead to irritation, sensitization, and in severe cases, chemical burns [25] [36] [37].

Safety data sheets consistently classify allylsuccinic anhydride with the GHS signal word "Danger" and assign multiple hazard statements including H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [37] [38] [39] [40] [41]. These classifications mandate implementation of engineering controls, administrative procedures, and personal protective equipment to minimize exposure risks during handling operations.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

7539-12-0

Dates

Last modified: 08-15-2023

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